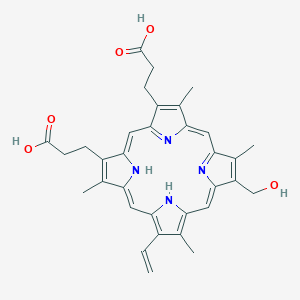

2-Vinyl-4-hydroxymethyldeuteroporphyrin

Übersicht

Beschreibung

“2-Vinyl-4-hydroxymethyldeuteroporphyrin” is a chemical compound with the molecular formula C33H34N4O5 . It is also known by its synonyms: 21H,23H-Porphine-2,18-dipropanoic acid, 7-ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-, and 3,3’-(8-hydroxymethyl-3,7,12,17-tetramethyl-13-vinyl-21H,23H-porphine-2,18-diyl)-bis-propionic acid .

Synthesis Analysis

The internal standard in the study was this compound IX, which is not normally found in the human body . The method developed in the study simultaneously determines nine markers at eight sites at which the heme biosynthesis pathway can be disrupted, along with an internal standard and heme itself, in plasma .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C33H34N4O5 .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 566.64700, a density of 1.314g/cm3, and a boiling point of 1175.3ºC at 760mmHg .

Wissenschaftliche Forschungsanwendungen

Internal Standard for Porphyrin Analysis

2-Vinyl-4-hydroxymethyldeuteroporphyrin IX has been prepared as an internal standard for the routine clinical analysis of the porphyrin precursors of heme. It has been applied to porphyrin analysis using high-performance liquid chromatographic resolution of the uro- to protoporphyrins in normal and porphyric urine (Carlson et al., 1984).

Identification in Myeloperoxidase

This compound has been identified as a derivative in the study of the prosthetic group of myeloperoxidase (Nichol et al., 1969).

Synthesis and Characterization

There are studies on the synthesis and characterization of this compound, contributing to a definitive proof of structure for natural material (Jackson et al., 1974).

Photosensitizers for Photodynamic Therapy

Research has been conducted on synthesizing water-soluble photosensitizers, where vinylporphyrins and vinylchlorins, including deuteroporphyrin-IX derivatives, were transformed for use in photodynamic therapy (Smith et al., 1992).

Binding to Human Serum Albumin

Studies have examined the equilibrium binding of hydroxyethyl vinyl deuteroporphyrin and other porphyrin aggregates to human serum albumin, which is significant for understanding porphyrin's function in photodynamic therapy (Cohen & Margalit, 1990).

Oxidative Modification by Peroxidases

Protoporphyrin and related dicarboxylic porphyrins like deuteroporphyrin are rapidly oxidized by peroxidases in the presence of thiols, which is relevant for understanding heme and chlorophyll biosynthesis and their use in cancer phototherapy (Jacobs et al., 1999).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-[18-(2-carboxyethyl)-7-ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUWHRCZJQHFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)CO)C(=C3CCC(=O)O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123010 | |

| Record name | 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119431-30-0 | |

| Record name | 2-Vinyl-4-hydroxymethyldeuteroporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

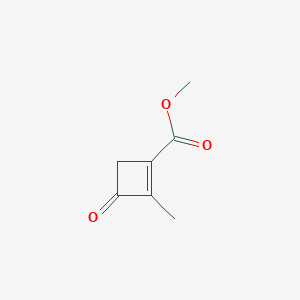

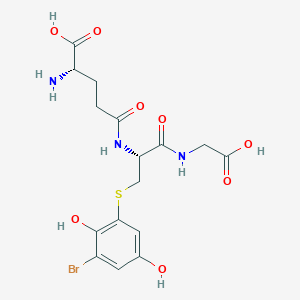

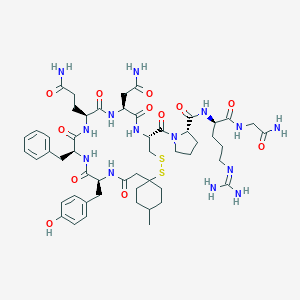

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)

![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)